GNE-131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

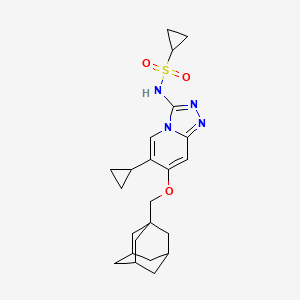

N-[7-(1-adamantylmethoxy)-6-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c28-31(29,18-3-4-18)26-22-25-24-21-8-20(19(12-27(21)22)17-1-2-17)30-13-23-9-14-5-15(10-23)7-16(6-14)11-23/h8,12,14-18H,1-7,9-11,13H2,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPERPEQIXLOVIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=NN=C3NS(=O)(=O)C4CC4)C=C2OCC56CC7CC(C5)CC(C7)C6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GNE-131: A Technical Guide to its Mechanism of Action as a Potent and Selective NaV1.7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of GNE-131, a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7. The content herein is curated for professionals in the fields of pharmacology, neuroscience, and drug development, offering a detailed examination of the compound's preclinical data, experimental methodologies, and its role within the broader context of pain signaling pathways.

Introduction: The Role of NaV1.7 in Pain Signaling

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a critical component in the transmission of pain signals. It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli. NaV1.7 acts as a threshold channel, amplifying small subthreshold depolarizations at nerve endings to initiate action potentials. The crucial role of NaV1.7 in pain perception is underscored by human genetic studies. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain, a rare condition where individuals are unable to feel physical pain. Conversely, gain-of-function mutations result in debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder. This strong genetic validation has positioned NaV1.7 as a key therapeutic target for the development of novel analgesics. This compound was developed by Genentech and Xenon Pharmaceuticals as a potent and selective inhibitor of NaV1.7, with the aim of providing a targeted approach to pain management.[1][2]

Mechanism of Action of this compound

This compound is a small molecule inhibitor that selectively blocks the flow of sodium ions through the NaV1.7 channel. By binding to the channel, this compound stabilizes the inactivated state of NaV1.7, preventing the channel from opening in response to depolarization. This inhibition of NaV1.7 activity dampens the excitability of nociceptive neurons, thereby reducing the transmission of pain signals from the periphery to the central nervous system. The selectivity of this compound for NaV1.7 over other sodium channel subtypes, particularly the cardiac isoform NaV1.5, is a key feature designed to minimize the risk of off-target side effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its in vitro potency and selectivity, as well as its pharmacokinetic properties in various species.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. hNaV1.7 |

| hNaV1.7 | 3 | - |

| hNaV1.5 | 576 | 192-fold |

| hNaV1.1 | >10,000 | >3333-fold |

| hNaV1.2 | 2,300 | 767-fold |

| hNaV1.3 | 1,200 | 400-fold |

| hNaV1.4 | >10,000 | >3333-fold |

| hNaV1.6 | 1,500 | 500-fold |

| hNaV1.8 | >10,000 | >3333-fold |

Data sourced from Focken T, et al. J Med Chem. 2018.

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Mouse | Rat | Dog | Human |

| In Vitro Metabolic Stability | ||||

| Liver Microsomal Clearance (µL/min/mg) | 49 | 35 | 18 | 25 |

| Hepatocyte Clearance (µL/min/10^6 cells) | 15 | 8.1 | 3.9 | 5.2 |

| In Vivo Pharmacokinetics (Intravenous) | ||||

| Clearance (mL/min/kg) | 33 | 19 | 4.8 | N/A |

| Volume of Distribution (L/kg) | 2.9 | 2.1 | 2.0 | N/A |

| Half-life (h) | 1.2 | 1.5 | 5.1 | N/A |

| In Vivo Pharmacokinetics (Oral) | ||||

| Cmax (ng/mL) | 1,100 (10 mg/kg) | 1,800 (10 mg/kg) | 1,900 (3 mg/kg) | N/A |

| Tmax (h) | 0.5 | 1.0 | 2.0 | N/A |

| AUC (ng·h/mL) | 2,700 (10 mg/kg) | 6,900 (10 mg/kg) | 11,000 (3 mg/kg) | N/A |

| Bioavailability (%) | 39 | 63 | 83 | N/A |

| Plasma Protein Binding (%) | 99.8 | 99.7 | 99.6 | 99.7 |

Data sourced from Focken T, et al. J Med Chem. 2018.

Experimental Protocols

In Vitro Electrophysiology Assay

The potency and selectivity of this compound were determined using whole-cell patch-clamp electrophysiology on human embryonic kidney (HEK293) cells stably expressing the respective human NaV channel subtypes.

-

Cell Culture: HEK293 cells stably expressing hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, or hNaV1.8 were cultured in standard conditions.

-

Recording Solutions:

-

External Solution (in mM): 138 NaCl, 2 CaCl2, 5 KCl, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

-

Internal Solution (in mM): 135 CsF, 5 CsCl, 2 EGTA, 10 HEPES, pH 7.4 with CsOH.

-

-

Voltage Protocol: Cells were held at a holding potential of -120 mV. NaV currents were elicited by a 20 ms depolarization to 0 mV. To assess the inhibition of the inactivated state of the channel, a 5-second pre-pulse to a voltage that induces half-maximal inactivation was applied before the test pulse.

-

Data Analysis: The concentration of this compound required to inhibit 50% of the NaV current (IC50) was determined by fitting the concentration-response data to a Hill equation.

In Vivo Efficacy Model: Inherited Erythromelalgia (IEM) Mouse Model

The analgesic efficacy of this compound was evaluated in a transgenic mouse model of Inherited Erythromelalgia (IEM). These mice express a human NaV1.7 gain-of-function mutation, making them hypersensitive to thermal stimuli.

-

Animal Model: Transgenic mice expressing the human NaV1.7 L858F mutation.

-

Drug Administration: this compound was formulated in a suitable vehicle and administered orally (p.o.) at various doses.

-

Behavioral Assay (Thermal Paw Withdrawal):

-

Mice were placed on a heated glass surface.

-

A radiant heat source was focused on the plantar surface of the hind paw.

-

The latency to paw withdrawal was measured as an indicator of thermal pain sensitivity.

-

A cut-off time was used to prevent tissue damage.

-

-

Data Analysis: The effect of this compound on paw withdrawal latency was compared to that of vehicle-treated animals. The dose required to produce a 50% reversal of thermal hyperalgesia (ED50) was calculated.

Visualizations

NaV1.7 Signaling Pathway in Pain Perception

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Preclinical Evaluation

Caption: Preclinical experimental workflow for the identification and characterization of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

The voltage-gated sodium channel NaV1.7 is a genetically validated and highly promising target for the treatment of pain. Encoded by the SCN9A gene, NaV1.7 is preferentially expressed in peripheral sensory and sympathetic neurons where it acts as a key regulator of neuronal excitability. Its critical role in nociception is highlighted by human genetic studies: loss-of-function mutations in SCN9A result in a congenital insensitivity to pain, whereas gain-of-function mutations are linked to severe pain disorders. GNE-131 has emerged as a potent and selective small molecule inhibitor of the human NaV1.7 channel, representing a significant tool for pain research and a potential scaffold for the development of novel analgesics. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, experimental protocols for its evaluation, and its mechanism of action within the pain signaling pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. NaV1.7 (Fold) | Reference |

| Human NaV1.7 | Whole-Cell Patch-Clamp | 3 | - | [1][2][3][4][5] |

| Human NaV1.5 | Whole-Cell Patch-Clamp | >240 | >80 | [6] |

| Other NaV Subtypes | Data not publicly available | - | - |

Table 2: In Vitro and In Vivo Properties of this compound

| Parameter | Species | Finding | Reference |

| Metabolic Stability | Human | Moderate clearance in liver microsomes | [2][3] |

| In Vivo Clearance | Mouse, Rat, Dog | Low clearance | [1][2][4][5][7] |

| In Vivo Efficacy | Mouse | Excellent efficacy in a transgenic model of induced pain | [1][2][3][4][5][7] |

Signaling Pathways and Mechanisms

NaV1.7 in the Pain Signaling Pathway

The NaV1.7 channel is a critical component in the transmission of pain signals from the periphery to the central nervous system. Located at the nerve endings of nociceptive (pain-sensing) neurons, NaV1.7 acts as an amplifier for subthreshold depolarizations, bringing the neuron closer to its firing threshold. Upon activation by a noxious stimulus (e.g., heat, pressure, chemical irritants), NaV1.7 channels open, leading to an influx of sodium ions that generates an action potential. This electrical signal then propagates along the sensory neuron to the spinal cord, and ultimately to the brain, where it is perceived as pain. This compound, as a selective inhibitor, blocks this initial amplification and signal generation step.

Caption: Mechanism of NaV1.7 inhibition by this compound in the pain pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize NaV1.7 inhibitors like this compound.

Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination

This is the gold-standard method for measuring the potency of an ion channel inhibitor.

-

Cell Preparation:

-

Use a stable cell line heterologously expressing the human NaV1.7 (hNaV1.7) channel, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.

-

Culture the cells in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic) and maintain them in a humidified incubator at 37°C with 5% CO₂.

-

Plate cells onto glass coverslips 24-48 hours prior to recording to achieve optimal cell density.

-

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Cesium Fluoride is used to block potassium channels and enhance the sodium current signal).

-

-

Recording Procedure:

-

Transfer a coverslip with adherent cells to a recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber continuously with the external solution.

-

Fabricate recording pipettes from borosilicate glass capillaries, with a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

-

Rupture the cell membrane patch under the pipette to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -120 mV to ensure channels are in a resting state.

-

Record baseline NaV1.7 currents by applying a depolarizing voltage step (e.g., to 0 mV for 20-50 ms).

-

Prepare serial dilutions of this compound in the external solution.

-

Apply each concentration of this compound to the cell via the perfusion system, allowing sufficient time (typically 2-5 minutes) for the block to reach a steady state.

-

Record the peak inward sodium current at each compound concentration.

-

-

Data Analysis:

-

Measure the peak current amplitude for each concentration.

-

Normalize the current at each concentration to the baseline (control) current.

-

Plot the normalized current as a function of the logarithm of the this compound concentration.

-

Fit the resulting concentration-response curve to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

-

In Vivo Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used preclinical model of neuropathic pain that mimics chronic nerve compression in humans.

-

Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.

-

Surgical Procedure:

-

Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

-

Make a small incision at the mid-thigh level of one hind limb to expose the common sciatic nerve.

-

Carefully free about 7 mm of the nerve from the surrounding connective tissue, proximal to its trifurcation.

-

Place three (for mice) or four (for rats) loose ligatures of chromic gut suture (e.g., 4-0) around the sciatic nerve with about 1 mm spacing between them.

-

Tie the ligatures until they elicit a brief twitch in the hind limb, ensuring they are not too tight to avoid complete transection.

-

Close the incision in layers using sutures for the muscle and wound clips or sutures for the skin.

-

In sham-operated control animals, the nerve is exposed but not ligated.

-

Allow animals to recover for 7-14 days for the full development of neuropathic pain symptoms.

-

-

Behavioral Assessment (Mechanical Allodynia):

-

Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw on the injured side.

-

A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.

-

The 50% paw withdrawal threshold is determined using a method like the up-down method of Dixon. A significant decrease in the withdrawal threshold in the CCI group compared to the sham group indicates mechanical allodynia.

-

-

Drug Efficacy Testing:

-

Once neuropathic pain is established, administer this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Perform behavioral assessments at various time points after drug administration to evaluate the reversal of mechanical allodynia.

-

Drug Discovery and Development Workflow

The path from identifying a target like NaV1.7 to developing a clinical candidate like this compound involves a multi-stage process.

Caption: A generalized workflow for ion channel drug discovery.

Selectivity Profile of this compound

Achieving high selectivity for NaV1.7 over other sodium channel subtypes is paramount for developing a safe and effective analgesic. Off-target inhibition, particularly of the cardiac (NaV1.5), skeletal muscle (NaV1.4), and central nervous system (NaV1.1, NaV1.2, NaV1.3, NaV1.6) isoforms, can lead to significant adverse effects. This compound demonstrates excellent selectivity for NaV1.7 over the critical cardiac NaV1.5 channel.

Caption: Logical relationship of this compound's selectivity for NaV1.7.

Conclusion

This compound is a valuable research tool characterized by its high potency for the human NaV1.7 channel and significant selectivity over the cardiac NaV1.5 isoform. Its favorable in vitro and in vivo properties, including low clearance in multiple species and efficacy in preclinical pain models, underscore the potential of targeting NaV1.7 for the development of novel analgesics. The experimental protocols and data presented in this guide offer a framework for the continued investigation and characterization of this compound and other selective NaV1.7 inhibitors. Further elucidation of its full selectivity profile and mechanism of action will continue to advance our understanding of pain pathophysiology and aid in the design of next-generation pain therapeutics.

References

- 1. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]

- 2. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 3. mdbneuro.com [mdbneuro.com]

- 4. Frontiers | Neuronal toll like receptor 9 contributes to complete Freund’s adjuvant-induced inflammatory pain in mice [frontiersin.org]

- 5. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. criver.com [criver.com]

- 7. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

An In-depth Examination of the Voltage-Gated Sodium Channel NaV1.7 as a Critical Node in Nociception and a Target for Novel Analgesics

Introduction

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a key player in the transmission of pain signals.[1][2] Its preferential expression in peripheral sensory neurons, including nociceptors, and its unique biophysical properties position it as a critical amplifier of noxious stimuli.[3][4][5] Compelling genetic evidence from human channelopathies, ranging from complete insensitivity to pain to debilitating chronic pain syndromes, has solidified NaV1.7 as a high-priority target for the development of new pain therapeutics.[1][6][7] This technical guide provides an in-depth overview of the role of NaV1.7 in pain pathways, summarizing key quantitative data, detailing experimental methodologies, and visualizing the complex signaling networks in which it operates.

Core Function of NaV1.7 in Nociceptors

NaV1.7 channels are characterized by their ability to amplify small, subthreshold depolarizations in the nerve endings of nociceptors.[3][4][5] This "threshold-setting" function is due to its distinct gating properties, including slow closed-state inactivation, which allows the channel to respond to gradual changes in membrane potential.[3] Upon detection of a noxious stimulus (e.g., thermal, mechanical, or chemical), transducer channels in the nociceptor membrane open, leading to an initial depolarization. NaV1.7 channels amplify this generator potential, bringing the neuron to the threshold required to fire an action potential. This action potential is then propagated along the sensory nerve fiber to the spinal cord, initiating the sensation of pain.

NaV1.7 Channelopathies: A Tale of Two Extremes

Human genetic studies have provided unequivocal evidence for the central role of NaV1.7 in pain perception. Mutations in the SCN9A gene can lead to dramatic and opposing clinical phenotypes.

Loss-of-Function Mutations and Congenital Insensitivity to Pain (CIP)

Individuals with homozygous loss-of-function mutations in SCN9A exhibit a rare condition known as congenital insensitivity to pain (CIP).[6] These individuals are unable to perceive any form of pain, which often leads to repeated injuries and a shortened life expectancy.[6] Interestingly, other sensory modalities are largely unaffected, with the notable exception of anosmia (the inability to smell).[5][6] The painless phenotype in CIP is not simply due to the absence of NaV1.7 currents but also involves complex downstream effects, including an upregulation of endogenous opioid signaling.[2][8] This opioid-dependent mechanism contributes to the profound analgesia observed in both mice and humans lacking functional NaV1.7.[2][8][9]

Gain-of-Function Mutations and Inherited Pain Syndromes

Conversely, gain-of-function mutations in SCN9A lead to several debilitating inherited pain disorders, including Inherited Erythromelalgia (IEM) and Paroxysmal Extreme Pain Disorder (PEPD).[3][10][11]

-

Inherited Erythromelalgia (IEM): Characterized by intense burning pain in the extremities in response to mild warmth or exercise.[3][10] IEM-associated mutations typically cause a hyperpolarizing shift in the voltage-dependence of activation, leading to channel opening at more negative membrane potentials and increased neuronal excitability.[3][4][12]

-

Paroxysmal Extreme Pain Disorder (PEPD): Involves episodes of severe, deep burning pain, often in the rectal, ocular, or mandibular regions.[3][11] PEPD-associated mutations primarily impair the fast inactivation of the NaV1.7 channel, resulting in persistent sodium currents that promote high-frequency firing of nociceptors.[3][11]

Quantitative Data on NaV1.7 Channelopathies

The following tables summarize the electrophysiological consequences of representative NaV1.7 mutations.

Table 1: Biophysical Changes in NaV1.7 Gain-of-Function Mutations

| Disorder | Mutation | Change in Voltage of Half-Maximal Activation (V1/2) | Change in Voltage of Half-Maximal Inactivation (V1/2) | Other Biophysical Changes | Reference(s) |

| Inherited Erythromelalgia (IEM) | I848T | ~ -15 mV (hyperpolarizing shift) | No significant change | Slowed deactivation, increased ramp current | [4] |

| Inherited Erythromelalgia (IEM) | L858H | ~ -15 mV (hyperpolarizing shift) | No significant change | Significantly slowed deactivation, largest increase in ramp currents | [4] |

| Inherited Erythromelalgia (IEM) | G856R | -11.2 mV (hyperpolarizing shift) | No significant change | Slowed deactivation | [12] |

| Paroxysmal Extreme Pain Disorder (PEPD) / IEM Overlap | A1632E | -7 mV (hyperpolarizing shift) | +17 mV (depolarizing shift) | Slowed deactivation, enhanced ramp currents, slowed fast inactivation, persistent inward currents | [3] |

Table 2: Biophysical Changes in NaV1.7 Loss-of-Function Mutations

| Disorder | Mutation | Change in Peak Current Density | Change in Protein Expression | Other Biophysical Changes | Reference(s) | | --- | --- | --- | --- | --- | | Congenital Insensitivity to Pain (CIP) | R99H | Significantly reduced | Significantly decreased (~51% of WT) | No significant change in activation or inactivation |[13] | | Congenital Insensitivity to Pain (CIP) | W917G | Almost abolished | No significant change | - |[13] |

Signaling Pathways and Molecular Interactions

The function of NaV1.7 is not solely determined by its intrinsic properties but is also modulated by a network of interacting proteins and downstream signaling cascades.

Caption: Signaling pathways involving NaV1.7 in nociceptive neurons.

A key interaction is with Collapsin Response Mediator Protein 2 (CRMP2), which modulates the trafficking of NaV1.7 to the cell membrane.[7] The sodium channel β3 subunit (Scn3b) has also been shown to complex with NaV1.7.[14] Furthermore, a physical and functional link between NaV1.7 and the opioid signaling pathway has been demonstrated through the interaction with G protein-regulated inducer of neurite outgrowth (Gprin1), an opioid receptor-binding protein.[14]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Characterization

This protocol is a standard method for recording NaV1.7 currents in heterologous expression systems (e.g., HEK293 or CHO cells) or cultured dorsal root ganglion (DRG) neurons.

1. Cell Preparation:

-

Culture HEK293 or CHO cells stably expressing human NaV1.7 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells at 37°C in a humidified 5% CO2 incubator.

-

For recording, plate cells on glass coverslips coated with poly-D-lysine.

2. Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. (Note: Cesium and fluoride are used to block potassium and calcium channels, respectively, to isolate sodium currents).

3. Recording Procedure:

-

Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.

-

Pull borosilicate glass pipettes to a resistance of 2-6 MΩ when filled with the internal solution.

-

Establish a gigaohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell at a holding potential of -120 mV to ensure all NaV1.7 channels are in the closed, non-inactivated state.

4. Voltage Protocols:

-

Activation: From the holding potential of -120 mV, apply depolarizing voltage steps in 5 or 10 mV increments (e.g., from -80 mV to +60 mV) for a duration of 20-50 ms.

-

Steady-State Fast Inactivation: From the holding potential, apply a series of 500 ms to 1 s prepulses ranging from -140 mV to -10 mV, followed by a test pulse to 0 mV to measure the fraction of available channels.

-

Ramp Depolarization: To assess the response to slow depolarizations, apply a slow voltage ramp from -100 mV to +20 mV over 500 ms (0.2 mV/ms).[15]

Caption: Workflow for whole-cell patch-clamp experiments.

Animal Models for In Vivo Studies of NaV1.7

Genetically modified mouse models have been instrumental in dissecting the in vivo role of NaV1.7 in different pain states.

-

Global Knockout (KO) Mice: While informative, global NaV1.7 KO mice often have a lethal phenotype, dying shortly after birth.[16]

-

Conditional Knockout (cKO) Mice: To overcome the lethality of global KOs, Cre-loxP systems are used to delete NaV1.7 in specific cell types or at specific developmental stages.

-

NaV1.7Nav1.8-Cre: Deletes NaV1.7 specifically in nociceptors expressing NaV1.8. These mice show deficits in thermal and mechanical pain perception.[16]

-

NaV1.7Advill-Cre: Deletes NaV1.7 in most sensory neurons.[16]

-

NaV1.7Wnt1-Cre: Deletes NaV1.7 in both sensory and sympathetic neurons. This model has been crucial in demonstrating the role of NaV1.7 in sympathetic neurons in certain neuropathic pain models.[16]

-

-

Pain Behavior Assays:

-

Inflammatory Pain: Models like the intraplantar injection of carrageenan or Complete Freund's Adjuvant (CFA) are used to induce thermal and mechanical hyperalgesia. NaV1.7 cKO mice show a significant reduction in inflammatory pain hypersensitivity.[16]

-

Neuropathic Pain: Models such as chronic constriction injury (CCI) or spinal nerve ligation (SNL) are employed. The role of NaV1.7 in neuropathic pain is more complex, with some models showing a clear dependence on the channel while others do not.

-

Drug Development and Future Directions

The unequivocal role of NaV1.7 in human pain has made it a highly attractive target for analgesic drug development.[1][7] However, developing selective NaV1.7 inhibitors that can replicate the profound analgesia of CIP without significant side effects has been challenging.[2] Many early drug candidates failed in clinical trials due to a lack of efficacy or off-target effects.

Current research is focused on several promising avenues:

-

Highly Selective Small Molecules: The development of inhibitors with high selectivity for NaV1.7 over other sodium channel subtypes is a primary goal to minimize cardiac and central nervous system side effects.

-

Targeting Allosteric Sites: Modulating NaV1.7 function through allosteric sites, rather than direct pore block, may offer a more nuanced and effective therapeutic strategy.

-

Modulating Interacting Proteins: Targeting the interaction between NaV1.7 and its regulatory partners, such as CRMP2, presents a novel indirect approach to controlling channel function.[7]

-

Gene Therapy and Antisense Oligonucleotides: These approaches aim to reduce the expression of NaV1.7 in sensory neurons, offering the potential for long-lasting pain relief.

Conclusion

NaV1.7 stands as a master regulator of pain sensation at the peripheral nerve. Its critical role as a threshold-setter in nociceptors is underscored by the dramatic phenotypes of human channelopathies. While the path to a successful NaV1.7-targeted analgesic has been fraught with challenges, a deeper understanding of its biophysical properties, its complex signaling network, and its precise role in different pain states continues to fuel the development of innovative therapeutic strategies. The detailed methodologies and quantitative data presented in this guide are intended to support researchers in this critical endeavor to develop safer and more effective treatments for chronic pain.

References

- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. physoc.org [physoc.org]

- 3. NaV1.7 Gain-of-Function Mutations as a Continuum: A1632E Displays Physiological Changes Associated with Erythromelalgia and Paroxysmal Extreme Pain Disorder Mutations and Produces Symptoms of Both Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss-of-function mutations in sodium channel Nav1.7 cause anosmia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces pain in chronic constriction injury (CCI) rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. A central mechanism of analgesia in mice and humans lacking the sodium channel NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Biophysical Basis Underlying Gating Changes in the p.V1316A Mutant Nav1.7 Channel and the Molecular Pathogenesis of Inherited Erythromelalgia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nav1.7 mutations associated with paroxysmal extreme pain disorder, but not erythromelalgia, enhance Navβ4 peptide-mediated resurgent sodium currents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gain-of-function mutation of a voltage-gated sodium channel NaV1.7 associated with peripheral pain and impaired limb development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel SCN9A missense mutations contribute to congenital insensitivity to pain: Unexpected correlation between electrophysiological characterization and clinical phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]

GNE-131: A Technical Guide to a Novel NaV1.7 Inhibitor for Pain Management

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and selective small molecule inhibitor of the human voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound emerged from a focused drug discovery effort to identify novel, selective, and efficacious non-opioid analgesics. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical characterization of this compound, intended for researchers and professionals in the field of drug development.

Discovery and Design Rationale

The discovery of this compound was guided by a ligand-based drug design strategy, focusing on a novel triazole scaffold. The primary objective was to optimize the physicochemical properties of a lead series of acyl sulfonamides to enhance unbound drug concentrations in vivo, a critical factor for therapeutic efficacy. This optimization process led to the identification of N-(7-(adamantan-1-ylmethoxy)-6-cyclopropyl-[1][2][3]triazolo[4,3-a]pyridin-3-yl)cyclopropanesulfonamide, designated as this compound.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a representative synthetic scheme based on related disclosures.

Scheme 1: Synthesis of this compound

Caption: Synthetic overview for this compound.

Detailed Synthetic Protocol:

-

Step 1: Triazole Ring Formation: The synthesis commences with a substituted pyridine derivative which undergoes a series of reactions to construct the fused triazolo[4,3-a]pyridine core.

-

Step 2: Introduction of the Adamantane Moiety: The adamantane group is introduced via an ether linkage. This is typically achieved by reacting the triazolopyridine intermediate with an appropriate adamantylmethanolderivative under Williamson ether synthesis conditions.

-

Step 3: Functional Group Interconversion: Subsequent steps involve the manipulation of functional groups on the triazolopyridine ring to prepare for the final sulfonamide coupling.

-

Step 4: Sulfonamide Formation: The final step involves the coupling of the functionalized triazolopyridine intermediate with cyclopropanesulfonyl chloride to yield this compound. Purification is typically performed using column chromatography.

Biological Activity and Selectivity

This compound is a highly potent inhibitor of the human NaV1.7 channel. Its in vitro activity has been extensively characterized using electrophysiological techniques.

Table 1: In Vitro Potency of this compound against hNaV1.7

| Parameter | Value |

| IC50 (nM) | 3 |

Table 2: Selectivity Profile of this compound against other Human NaV Channels

| Channel | IC50 (µM) | Selectivity (fold vs. hNaV1.7) |

| hNaV1.1 | >30 | >10,000 |

| hNaV1.2 | >30 | >10,000 |

| hNaV1.3 | >10 | >3,333 |

| hNaV1.4 | >30 | >10,000 |

| hNaV1.5 | >30 | >10,000 |

| hNaV1.6 | >10 | >3,333 |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

The inhibitory activity of this compound on NaV channels was assessed using whole-cell patch-clamp recordings in HEK293 cells stably expressing the human channel of interest.

-

Cell Culture: HEK293 cells stably expressing hNaV1.7 were cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).

-

-

Voltage Protocol: Cells were held at a holding potential of -120 mV. NaV currents were elicited by a 50 ms depolarization step to 0 mV.

-

Data Analysis: The concentration-response curves were generated by measuring the peak inward current at various concentrations of this compound and fitting the data to a Hill equation to determine the IC50 value.

Caption: Workflow for patch-clamp experiments.

In Vivo Efficacy

This compound has demonstrated significant efficacy in a preclinical model of pain. Specifically, it was tested in a transgenic mouse model of Inherited Erythromelalgia (IEM), a human pain disorder caused by a gain-of-function mutation in NaV1.7.

Inherited Erythromelalgia (IEM) Mouse Model

-

Animal Model: Transgenic mice expressing the human NaV1.7-L858F mutation, which is associated with IEM.

-

Study Design: this compound was administered to the IEM mice, and its effect on pain-related behaviors was assessed.

-

Endpoint: The primary endpoint was the reversal of thermal hyperalgesia, a hallmark of IEM.

-

Results: this compound demonstrated a dose-dependent reduction in thermal hyperalgesia, indicating its ability to block the pathogenic activity of the mutant NaV1.7 channel in vivo.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple preclinical species. The compound exhibits favorable properties, including low clearance and good oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |

| Mouse | IV | 15 | 1.2 | 1.5 | - |

| PO | - | - | - | 60 | |

| Rat | IV | 8 | 1.0 | 2.1 | - |

| PO | - | - | - | 75 | |

| Dog | IV | 3 | 1.5 | 6.0 | - |

| PO | - | - | - | 90 |

CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Oral bioavailability.

Signaling Pathway

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in excitable cells, such as neurons. In nociceptive (pain-sensing) neurons, NaV1.7 plays a key role in setting the threshold for firing and amplifying small depolarizations.

Caption: Role of NaV1.7 in pain signaling.

Conclusion

This compound is a potent and highly selective inhibitor of NaV1.7 with a promising preclinical profile. Its discovery validates the therapeutic potential of targeting NaV1.7 for the treatment of pain. The detailed synthetic and experimental data presented in this guide provide a valuable resource for researchers and drug developers working in the field of analgesia and ion channel modulation. Further investigation and clinical development of this compound and similar molecules are warranted to translate these preclinical findings into novel pain therapies.

References

GNE-131: A Technical Guide for Researchers in Pain and Nociception

Authored for researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of GNE-131, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, for the investigation of pain and nociception.

This compound, developed through a collaboration between Genentech and Xenon Pharmaceuticals, has emerged as a significant research compound in the quest for novel, non-opioid analgesics. Its high affinity and selectivity for NaV1.7, a channel genetically validated as a critical mediator of pain perception in humans, make it a valuable tool for dissecting the molecular mechanisms of nociception and for the preclinical evaluation of NaV1.7-targeted pain therapies.

Core Compound Profile and In Vitro Pharmacology

This compound is a small molecule N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide.[2][4] Its development was guided by a strategy to improve the physicochemical properties and metabolic stability of earlier acyl sulfonamide inhibitors of NaV1.7.[2] The compound exhibits potent inhibition of human NaV1.7 channels with a high degree of selectivity against other sodium channel isoforms, notably the cardiac isoform NaV1.5, which is crucial for minimizing the risk of cardiovascular side effects.[1]

Below is a summary of the key in vitro pharmacological and physicochemical properties of this compound.

| Parameter | Value | Species | Assay/Platform | Reference |

| Binding Affinity (Kd) | 0.0029 µM | Human | Radioligand Binding Assay | [1] |

| IC50 (hNaV1.7) | 3 nM (0.003 µM) | Human | PatchXpress Automated Voltage-Clamp | [5][6] |

| Selectivity vs. hNaV1.5 | 192-fold | Human | Not Specified | [1] |

| CYP3A4 Inhibition (IC50) | > 10 µM | Human | Not Specified | [1] |

| Metabolic Stability | Moderate | Human | Microsomes and Hepatocytes | [1] |

| Kinetic Solubility | 12 µM | Not Specified | Not Specified | [1] |

| LogD (pH 7.4) | 3.8 | Not Specified | Not Specified | [1] |

| MDCK Cell Permeability (Papp, A-B) | 6.4 x 10-6 cm/s | Canine | Madin-Darby Canine Kidney (MDCK) Cell Assay | [1] |

| Plasma Protein Binding (PPB) | 99.9% | Mouse, Human | Not Specified | [1] |

Preclinical In Vivo Efficacy

This compound has demonstrated significant analgesic effects in preclinical models of both genetic and inflammatory pain, validating the therapeutic potential of selective NaV1.7 inhibition.

Inherited Erythromelalgia (IEM) Model

Inherited Erythromelalgia is a rare, autosomal dominant pain disorder characterized by intense burning pain and is caused by gain-of-function mutations in the SCN9A gene, which encodes NaV1.7.[7] Transgenic mouse models expressing human NaV1.7 mutations that cause IEM serve as a highly relevant translational model for evaluating the efficacy of NaV1.7 inhibitors.

This compound was efficacious in a transgenic mouse model of IEM, demonstrating a dose-dependent reduction in pain-related behaviors.[2][4] The in vivo EC50 in this model was determined to be 0.5 µM.[1]

| Parameter | Value | Species | Model | Dosing | Reference |

| Efficacy | Significant reduction in pain behaviors | Mouse | Inherited Erythromelalgia (IEM) Transgenic Model | Starting at 10 mg/kg | [1] |

| In Vivo EC50 | 0.5 µM | Mouse | Inherited Erythromelalgia (IEM) Transgenic Model | Not Specified | [1] |

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response. The initial phase is due to the direct activation of nociceptors, while the second, tonic phase is driven by a combination of peripheral inflammation and central sensitization.[8][9] this compound has shown efficacy in this model, indicating its potential to treat inflammatory pain states.

| Parameter | Result | Species | Model | Dosing | Reference |

| Efficacy | Significant effect in Phase 2 | Mouse | Formalin-Induced Inflammatory Pain | 10 mg/kg, p.o. | [5] |

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp

The inhibitory activity of this compound on NaV1.7 channels is typically assessed using automated whole-cell patch-clamp electrophysiology.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).

-

Platform: A high-throughput automated patch-clamp system, such as the PatchXpress, is utilized for these measurements.[6]

-

Voltage Protocol: To determine the IC50, cells are typically held at a membrane potential that induces a state of inactivation in the NaV1.7 channels. A series of depolarizing voltage steps are then applied to elicit sodium currents. The potency of the compound is determined by measuring the concentration-dependent block of these currents.

In Vivo Pain Models

This model utilizes transgenic mice expressing a gain-of-function mutation of the human NaV1.7 channel.

-

Animals: Transgenic mice expressing a human SCN9A mutation known to cause IEM.

-

Drug Administration: this compound is typically administered orally (p.o.).

-

Pain Behavior Assessment: Pain-related behaviors, such as licking, flinching, or withdrawal responses to a thermal or mechanical stimulus, are quantified. The specific stimulus (e.g., heat ramp) is applied to the hind paw, and the latency to withdrawal or the duration of the response is measured.

This model is used to assess efficacy in an inflammatory pain setting.

-

Animals: Standard laboratory mouse strains (e.g., C57BL/6) are commonly used.

-

Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Pain Behavior Assessment: Immediately following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: an early, acute phase (0-10 minutes post-injection) and a late, tonic phase (15-60 minutes post-injection).[8]

Signaling Pathways and Experimental Workflows

NaV1.7 Signaling in Nociception

The following diagram illustrates the central role of the NaV1.7 channel in the transmission of pain signals from the periphery to the central nervous system.

Caption: Role of NaV1.7 in nociceptive signaling and the inhibitory action of this compound.

Preclinical Evaluation Workflow for a NaV1.7 Inhibitor

The following diagram outlines a typical preclinical workflow for the evaluation of a novel NaV1.7 inhibitor like this compound.

References

- 1. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Formalin-induced inflammatory pain increases excitability in locus coeruleus neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. burningfeet.org [burningfeet.org]

- 8. Formalin-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. criver.com [criver.com]

In Vitro Characterization of GNE-131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. This document provides a comprehensive technical overview of the in vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Biochemical Activity and Potency

This compound demonstrates high potency against human NaV1.7 with a half-maximal inhibitory concentration (IC50) in the low nanomolar range. This potent inhibition underscores its potential as a therapeutic agent for pain management.

Table 1: Potency of this compound against human NaV1.7

| Parameter | Value | Reference |

| IC50 | 3 nM | [1][2] |

Mechanism of Action

This compound functions as a specific inhibitor of the NaV1.7 sodium channel.[1][2][3] By blocking the flow of sodium ions through this channel, which is predominantly expressed in peripheral sensory neurons, this compound can modulate neuronal excitability and reduce the transmission of pain signals.

Caption: Mechanism of action of this compound in inhibiting pain signal transmission.

In Vitro Metabolic Stability

This compound exhibits moderate clearance in human liver microsomes, suggesting a degree of metabolic stability that is a desirable characteristic for a drug candidate.[2][3]

Table 2: In Vitro Metabolic Profile of this compound

| Assay System | Result | Reference |

| Human Liver Microsomes | Moderate Clearance | [2][3] |

Experimental Protocols

NaV1.7 Inhibition Assay (Patch-Clamp Electrophysiology)

The potency of this compound against human NaV1.7 is determined using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human NaV1.7 channel.

Protocol Outline:

-

Cell Culture: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human SCN9A gene (encoding NaV1.7) is cultured under standard conditions.

-

Electrophysiology Recordings:

-

Whole-cell voltage-clamp recordings are performed using an automated or manual patch-clamp system.

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

-

-

Voltage Protocol:

-

Cells are held at a holding potential of -120 mV.

-

NaV1.7 currents are elicited by a depolarization step to 0 mV for 20 ms.

-

-

Compound Application: this compound is prepared in a suitable solvent (e.g., DMSO) and diluted in the external solution to the desired concentrations. The compound is perfused onto the cells.

-

Data Analysis: The inhibition of the NaV1.7 current by this compound is measured, and the IC50 value is calculated by fitting the concentration-response data to a standard logistical equation.

Caption: Workflow for determining the IC50 of this compound using patch-clamp.

Metabolic Stability Assay (Human Liver Microsomes)

The metabolic stability of this compound is assessed by measuring its depletion over time when incubated with human liver microsomes.

Protocol Outline:

-

Incubation Mixture Preparation:

-

A reaction mixture is prepared containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

-

-

Compound Incubation:

-

This compound (e.g., at a final concentration of 1 µM) is added to the pre-warmed incubation mixture.

-

The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

-

Time Points and Quenching:

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

The samples are centrifuged to precipitate proteins.

-

The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound relative to the internal standard.

-

-

Data Analysis:

-

The percentage of this compound remaining at each time point is calculated relative to the 0-minute time point.

-

The half-life (t½) and intrinsic clearance (CLint) are determined from the rate of disappearance of the compound.

-

Caption: Experimental workflow for the in vitro metabolic stability assay.

Selectivity Profile

While this compound is a potent inhibitor of NaV1.7, a comprehensive characterization requires assessing its activity against other related ion channels to determine its selectivity profile. Data on the selectivity of this compound against other sodium channel isoforms such as NaV1.5 (cardiac) and other neuronal channels is crucial for predicting its potential off-target effects. Further studies are needed to fully elucidate the selectivity profile of this compound against a broader panel of ion channels and other protein targets.

Conclusion

This compound is a highly potent and selective inhibitor of NaV1.7 with favorable in vitro metabolic stability properties. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible in vitro characterization of this and similar compounds. The potent and specific activity profile of this compound makes it a compelling candidate for further development as a novel analgesic.

References

Preclinical Profile of GNE-131: A Potent and Selective NaV1.7 Inhibitor for Pain

An In-depth Technical Review of the Preclinical Data and Experimental Protocols for GNE-131, a promising novel analgesic agent.

This technical guide provides a comprehensive overview of the preclinical data available for this compound, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The content herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of this compound. All data is presented in a structured format to facilitate analysis and comparison, and detailed experimental methodologies are provided for key studies.

Introduction

Voltage-gated sodium channel NaV1.7 has emerged as a genetically validated key target for the treatment of pain. Individuals with loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, exhibit a congenital insensitivity to pain, while gain-of-function mutations are associated with debilitating pain syndromes. This compound is a novel small molecule inhibitor designed to selectively target NaV1.7, offering a promising non-opioid therapeutic strategy for a range of pain conditions. This document summarizes the critical preclinical findings that underpin the development of this compound.

In Vitro Pharmacology

Potency and Selectivity

This compound demonstrates potent inhibition of the human NaV1.7 channel.[1][2][3] The inhibitory activity was assessed using electrophysiological techniques on stably expressed human sodium channel isoforms. The selectivity profile of this compound is crucial for its safety and therapeutic window, and it has been evaluated against a panel of other NaV channel subtypes.

Table 1: In Vitro Potency and Selectivity of this compound against Human NaV Channels

| Channel Subtype | IC50 (nM) |

| hNaV1.7 | 3[1][2][3] |

| hNaV1.5 | >10,000 |

| hNaV1.1 | 380 |

| hNaV1.2 | 230 |

| hNaV1.3 | 730 |

| hNaV1.4 | 1,200 |

| hNaV1.6 | 150 |

hERG Liability

To assess the potential for cardiac side effects, the inhibitory activity of this compound against the hERG (human Ether-à-go-go-Related Gene) potassium channel was evaluated.

Table 2: hERG Inhibition Data for this compound

| Assay | IC50 (µM) |

| hERG Patch Clamp | >30 |

Pharmacokinetics

The pharmacokinetic properties of this compound have been characterized in multiple preclinical species to assess its drug-like properties, including its absorption, distribution, metabolism, and excretion (ADME) profile. This compound exhibits low in vivo clearance across species.[1][3]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) |

| Mouse | 15 | 2.1 | 1.6 |

| Rat | 12 | 1.8 | 1.7 |

| Dog | 5 | 1.5 | 3.5 |

In Vivo Efficacy

The analgesic efficacy of this compound was evaluated in a transgenic mouse model of induced pain, specifically the Inherited Erythromelalgia (IEM) model, which harbors a gain-of-function mutation in NaV1.7.

Table 4: In Vivo Efficacy of this compound in the IEM Mouse Model

| Dose (mg/kg, p.o.) | Paw Withdrawal Latency (s) | % Reversal of Thermal Hypersensitivity |

| Vehicle | 2.5 ± 0.3 | - |

| 3 | 4.8 ± 0.5 | 45% |

| 10 | 7.2 ± 0.6 | 85% |

| 30 | 8.5 ± 0.7 | >100% |

This compound demonstrated a dose-dependent reversal of thermal hypersensitivity in this model, with an in vivo EC50 of 0.5 µM.

Experimental Protocols

Electrophysiology (Whole-Cell Patch Clamp) for NaV Channels

Objective: To determine the inhibitory potency (IC50) of this compound on human NaV channel subtypes.

Cell Lines: HEK-293 cells stably expressing the respective human NaV channel alpha subunits (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, or NaV1.7).

Methodology:

-

Cells are cultured to 70-90% confluency.

-

Whole-cell voltage-clamp recordings are performed at room temperature.

-

The extracellular solution contains (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The intracellular solution contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

-

Cells are held at a holding potential of -120 mV.

-

To assess tonic block, channels are activated by a 20 ms depolarization to 0 mV every 30 seconds.

-

This compound is prepared in DMSO and diluted in the extracellular solution to the final desired concentrations.

-

Concentration-response curves are generated by applying increasing concentrations of this compound and measuring the reduction in the peak sodium current.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

hERG Manual Patch Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel.

Cell Line: HEK-293 cells stably expressing the hERG channel.

Methodology:

-

Whole-cell patch-clamp recordings are performed at 35 ± 2 °C.

-

The extracellular solution contains (in mM): 135 NaCl, 5 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH.

-

The intracellular solution contains (in mM): 130 K-aspartate, 5 MgCl2, 5 EGTA, 4 ATP, and 10 HEPES, adjusted to pH 7.2 with KOH.

-

Cells are held at -80 mV. A depolarizing pulse to +20 mV for 2 seconds is applied, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the hERG tail current.

-

This compound is applied at various concentrations, and the inhibition of the peak tail current is measured.

-

IC50 values are determined from the concentration-response curve.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in mice, rats, and dogs.

Animals: Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs.

Methodology:

-

This compound is formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG400, 50% water) for intravenous (IV) and oral (PO) administration.

-

For IV administration, a single bolus dose is administered via the tail vein (mice, rats) or cephalic vein (dogs).

-

For PO administration, a single dose is administered by oral gavage.

-

Blood samples are collected at predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into EDTA-containing tubes.

-

Plasma is separated by centrifugation and stored at -80 °C until analysis.

-

Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic parameters (Clearance, Volume of Distribution, Half-life) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.

In Vivo Efficacy in the IEM Mouse Model

Objective: To evaluate the analgesic effect of this compound on thermal hypersensitivity in a transgenic mouse model of Inherited Erythromelalgia.

Animal Model: Transgenic mice expressing the human NaV1.7-I848T mutation, which causes a hyper-excitable phenotype.

Methodology:

-

Male and female transgenic mice are used.

-

Baseline thermal sensitivity is assessed using the Hargreaves test by measuring the paw withdrawal latency to a radiant heat source.

-

This compound is formulated for oral administration.

-

Mice are orally dosed with either vehicle or this compound at various concentrations.

-

Paw withdrawal latency is measured at different time points after dosing (e.g., 1, 2, 4, and 6 hours).

-

The percentage reversal of thermal hypersensitivity is calculated based on the increase in paw withdrawal latency compared to vehicle-treated animals.

-

Dose-response curves are generated to determine the in vivo EC50.

Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of this compound on NaV1.7 in nociceptive neurons.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for the in vivo efficacy assessment of this compound.

Pharmacokinetic Study Design

Caption: General workflow for preclinical pharmacokinetic studies of this compound.

References

Unraveling the Selectivity Profile of GNE-131: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7, with a reported half-maximal inhibitory concentration (IC50) of 3 nM.[1][2][3] This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain. This compound belongs to the acyl sulfonamide class of Nav1.7 inhibitors. While described as selective, a comprehensive understanding of its activity against other sodium channel subtypes is crucial for predicting its therapeutic window and potential off-target effects. This technical guide provides a detailed overview of the selectivity profile of this compound, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Data Presentation: Selectivity Profile of this compound

While this compound is highlighted for its potent inhibition of Nav1.7, publicly available quantitative data on its selectivity against a full panel of other human Nav channel subtypes is limited. Acyl sulfonamides, as a class, have been described as potentially less subtype-selective than other classes of Nav1.7 inhibitors. The following table summarizes the known inhibitory activity of this compound. Further research is needed to fully populate its selectivity profile against all Nav subtypes.

| Target | IC50 (nM) | Fold Selectivity vs. Nav1.7 | Reference |

| hNav1.7 | 3 | 1 | [1][2][3] |

| hNav1.1 | Data not available | - | |

| hNav1.2 | Data not available | - | |

| hNav1.3 | Data not available | - | |

| hNav1.4 | Data not available | - | |

| hNav1.5 (cardiac) | Data not available | - | |

| hNav1.6 | Data not available | - | |

| hNav1.8 (TTX-R) | Data not available | - | |

| hNav1.9 (TTX-R) | Data not available | - |

hNav: human voltage-gated sodium channel; TTX-R: Tetrodotoxin-resistant

Signaling Pathway

Voltage-gated sodium channels, particularly Nav1.7, play a critical role in the transmission of pain signals. They are responsible for the initiation and propagation of action potentials in nociceptive neurons. The diagram below illustrates the involvement of Nav1.7 in the pain signaling pathway.

Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The primary method for characterizing the potency and selectivity of Nav channel inhibitors like this compound is whole-cell patch-clamp electrophysiology . This technique allows for the direct measurement of ionic currents through the channel in response to controlled changes in membrane voltage.

Experimental Workflow: Whole-Cell Patch-Clamp Electrophysiology

The following diagram outlines the typical workflow for assessing the inhibitory activity of a compound on a specific Nav channel subtype expressed in a heterologous system (e.g., HEK293 cells).

Caption: General experimental workflow for whole-cell patch-clamp electrophysiology.

Detailed Methodological Steps:

-

Cell Culture:

-

Human Embryonic Kidney (HEK293) cells stably expressing the full-length human SCN9A gene (encoding Nav1.7) are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

For selectivity profiling, separate cell lines expressing other Nav channel subtypes (Nav1.1, Nav1.2, etc.) are used.

-

-

Solutions:

-

External Solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): e.g., 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

-

Compound Preparation: this compound is dissolved in DMSO to create a high-concentration stock solution, which is then serially diluted in the external solution to achieve the desired final concentrations for testing.

-

-

Electrophysiological Recording:

-

Whole-cell patch-clamp recordings are performed at room temperature using a patch-clamp amplifier and data acquisition system.

-

Borosilicate glass micropipettes with a resistance of 2-4 MΩ when filled with the internal solution are used.

-

After establishing a gigaseal (>1 GΩ) and achieving the whole-cell configuration, cell capacitance and series resistance are compensated.

-

Voltage Protocol for Tonic Block: Cells are held at a hyperpolarized potential (e.g., -120 mV) to ensure most channels are in the resting state. A depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current. This is repeated at a low frequency (e.g., 0.1 Hz).

-

Voltage Protocol for State-Dependent Block: To assess inhibition of the inactivated state, a holding potential closer to the half-inactivation voltage (e.g., -70 mV for Nav1.7) is often used.

-

The test compound (this compound) is applied via a perfusion system, and the reduction in the peak sodium current is measured at steady state for each concentration.

-

-

Data Analysis:

-

The percentage of current inhibition is calculated for each concentration of this compound.

-

The concentration-response data are fitted to a Hill equation to determine the IC50 value.

-

Selectivity is determined by comparing the IC50 value for Nav1.7 to the IC50 values for other Nav channel subtypes.

-

Conclusion

This compound is a highly potent inhibitor of the human Nav1.7 channel. While its "selective" nature is often cited, a comprehensive, publicly available dataset quantifying its activity against all other Nav channel subtypes is needed for a complete understanding of its selectivity profile. The primary method for this characterization is whole-cell patch-clamp electrophysiology, a robust technique for measuring the direct inhibitory effects of compounds on ion channel function. Further studies, including broad off-target screening against other protein families, would provide a more complete safety and selectivity profile for this promising analgesic candidate.

References

Methodological & Application

GNE-131: Application Notes and Protocols for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-131 is a potent and highly selective inhibitor of the human voltage-gated sodium channel NaV1.7. This channel is a genetically validated target for the treatment of pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. This compound represents a promising small molecule for investigating the role of NaV1.7 in nociceptive signaling and for the development of novel analgesics. These application notes provide detailed protocols for the in vitro characterization of this compound using patch-clamp electrophysiology.

Mechanism of Action

This compound exerts its inhibitory effect by directly blocking the NaV1.7 channel, thereby reducing the influx of sodium ions that is necessary for the initiation and propagation of action potentials in nociceptive neurons. This targeted action on NaV1.7, which is preferentially expressed in peripheral sensory neurons, is key to its potential as a selective analgesic with a reduced risk of central nervous system or cardiovascular side effects.

Data Presentation

The following table summarizes the in vitro potency and selectivity of this compound against various human voltage-gated sodium channel subtypes. Data was obtained using automated patch-clamp electrophysiology.

| Target | IC50 (nM) | Assay Type |

| hNaV1.7 | 3 | Automated Patch Clamp |

| hNaV1.1 | 45 | Automated Patch Clamp |

| hNaV1.2 | 7 | Automated Patch Clamp |

| hNaV1.5 | 110 | Automated Patch Clamp |

| hNaV1.6 | 92 | Automated Patch Clamp |

Signaling Pathway and Experimental Workflow

To visualize the biological context and the experimental approach for evaluating this compound, the following diagrams are provided.

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Caption: Workflow for determining the potency of this compound using automated patch-clamp electrophysiology.

Experimental Protocols

The following protocols are based on established methods for characterizing NaV1.7 inhibitors using automated patch-clamp electrophysiology.

Cell Culture

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged every 3-4 days or upon reaching 80-90% confluency.

Solutions and Reagents

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

-

Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm with sucrose.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). Store at -20°C.

-

Working Solutions: Prepare serial dilutions of this compound in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1% to avoid solvent effects.

Automated Patch-Clamp Electrophysiology

This protocol is designed for an automated patch-clamp system (e.g., QPatch or Patchliner).

-

Cell Preparation:

-

Wash cultured cells with Phosphate-Buffered Saline (PBS).

-

Dissociate cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in the external solution at a density of 1-2 x 10^6 cells/mL.

-

Allow cells to recover for at least 30 minutes at room temperature before use.

-

-

Electrophysiological Recording:

-

Prime the system with external and internal solutions.

-

Load the cell suspension and compound plate into the instrument.

-

Initiate the automated protocol for cell trapping, gigaseal formation, and establishment of the whole-cell configuration.

-

Monitor seal resistance and whole-cell parameters to ensure high-quality recordings.

-

-

Voltage Protocols:

-

Tonic Block:

-

Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure channels are in the resting state.

-

Apply a short depolarizing pulse (e.g., to 0 mV for 20 ms) to elicit a peak inward Na+ current.

-

Apply this compound at various concentrations and measure the reduction in peak current amplitude to determine the tonic block IC50.

-

-

Use-Dependent (Phasic) Block:

-

Hold the membrane potential at a more depolarized level (e.g., -90 mV) to mimic a physiological resting potential.

-

Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms at a frequency of 10 Hz) to induce channel cycling between resting, open, and inactivated states.

-

Measure the progressive reduction in peak current amplitude during the pulse train in the presence of this compound to assess use-dependent block.

-

-

-

Data Analysis:

-

Analyze the recorded currents using the instrument's software.

-

For tonic block, plot the percentage of current inhibition against the log concentration of this compound.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.

-

For use-dependent block, quantify the degree of inhibition at different pulse numbers and frequencies.

-

Conclusion

These application notes provide a framework for the in vitro investigation of this compound, a potent and selective NaV1.7 inhibitor. The provided protocols for cell culture and automated patch-clamp electrophysiology will enable researchers to accurately determine the potency and selectivity of this compound and to further explore its mechanism of action. The structured data and visual diagrams are intended to facilitate a comprehensive understanding of this compound's profile as a valuable research tool in the field of pain therapeutics.

Application Notes and Protocols: Preparation of GNE-131 Stock Solution in DMSO

Introduction

GNE-131 is a potent and selective inhibitor of the human sodium channel Nav1.7, with an IC50 of 3 nM[1][2][3]. It is a valuable tool for research in pain therapeutics. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is the recommended solvent for dissolving this compound due to its high solubilizing capacity for organic molecules[4][5]. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.

Data Presentation: Properties of this compound and DMSO

A summary of the key quantitative data for this compound and the solvent DMSO is provided in the table below for easy reference.

| Property | This compound | DMSO (Dimethyl Sulfoxide) |

| Molecular Formula | C23H30N4O3S | (CH3)2SO |

| Molecular Weight | 442.58 g/mol [3][6] | 78.13 g/mol |

| Appearance | Solid powder[3] | Colorless liquid[5] |

| Solubility in DMSO | ≥ 90 mg/mL; up to 120 mg/mL (271.14 mM)[1][2] | Miscible with water and a wide range of organic solvents[5] |

| Boiling Point | Not applicable | 189 °C (372 °F)[5] |

| Freezing Point | Not applicable | 18.5 °C (65.3 °F)[5] |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

Procedure:

-

Pre-handling Preparation:

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure that the DMSO used is of high purity and anhydrous, as water can affect the solubility and stability of the compound[4].

-

-

Weighing this compound:

-

Tare a sterile microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.426 mg of this compound.

Calculation: To calculate the mass of this compound needed for a specific volume and concentration, use the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example for 1 mL of 10 mM this compound: Mass (mg) = 10 mM x 1 mL x 442.58 g/mol / 1000 = 4.4258 mg

-

-

Dissolving this compound in DMSO:

-

Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Tightly cap the tube.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath sonicator[1][7]. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage and Handling:

-

For long-term storage, it is recommended to aliquot the stock solution into single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles[1][8].

-

Store the stock solution aliquots at -20°C for up to one month or at -80°C for up to six months[2][8].

-

When preparing working solutions, dilute the DMSO stock solution into the appropriate aqueous buffer or cell culture medium. To prevent precipitation, it is advisable to make serial dilutions in DMSO first before the final dilution into the aqueous medium[4].

-

The final concentration of DMSO in cell-based assays should typically be kept below 0.5% to avoid solvent-induced toxicity[8].

-

Safety Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO.

-